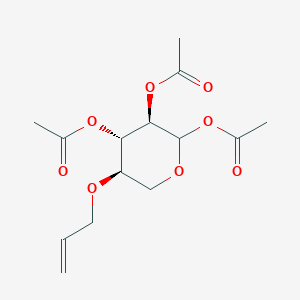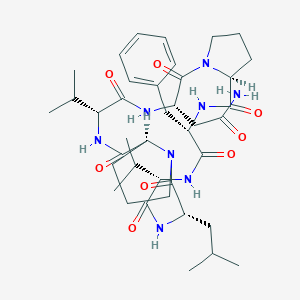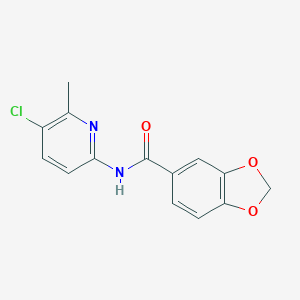![molecular formula C14H12Cl2N2OS B235685 N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)
N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which target the JAK-STAT signaling pathway. The JAK-STAT pathway is involved in a wide range of physiological processes, including immune response, hematopoiesis, and inflammation.
作用機序
N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a selective inhibitor of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors. JAKs activate the STAT (signal transducer and activator of transcription) proteins, which then regulate gene expression. By inhibiting JAKs, this compound prevents the activation of STAT proteins and reduces the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and improved symptoms in various diseases.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce inflammation and improve symptoms in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to prevent transplant rejection and treat graft-versus-host disease. This compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). It has also been shown to reduce the activation of T cells and B cells, which are involved in the immune response.
実験室実験の利点と制限
One of the advantages of N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is its specificity for JAKs, which reduces the risk of off-target effects. It has also been shown to have a good safety profile in clinical trials. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires a complex synthesis method, which can be time-consuming and expensive. It also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several directions for future research on N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide. One area of interest is its potential therapeutic applications in other diseases, such as multiple sclerosis and systemic lupus erythematosus. This compound has also been studied for its potential to prevent transplant rejection and treat graft-versus-host disease, and further research in these areas could lead to new treatments for these conditions. Another direction for research is the development of more efficient synthesis methods for this compound, which could reduce the cost and time required for its production. Finally, further studies on the biochemical and physiological effects of this compound could provide insights into its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves several steps, starting with the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzenethiol. The thiol is then reacted with chloroacetyl chloride to form 2-(4-chlorophenylthio)acetamide. The final step involves the reaction of 2-(4-chlorophenylthio)acetamide with 5-chloro-6-methyl-2-pyridinamine to form this compound.
科学的研究の応用
N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and improve symptoms in preclinical and clinical studies. This compound has also been studied for its potential to prevent transplant rejection and treat graft-versus-host disease.
特性
分子式 |
C14H12Cl2N2OS |
|---|---|
分子量 |
327.2 g/mol |
IUPAC名 |
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-9-12(16)6-7-13(17-9)18-14(19)8-20-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,17,18,19) |
InChIキー |
LOJOHWQGGAKFSL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)Cl |
正規SMILES |
CC1=C(C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)
![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)





![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
